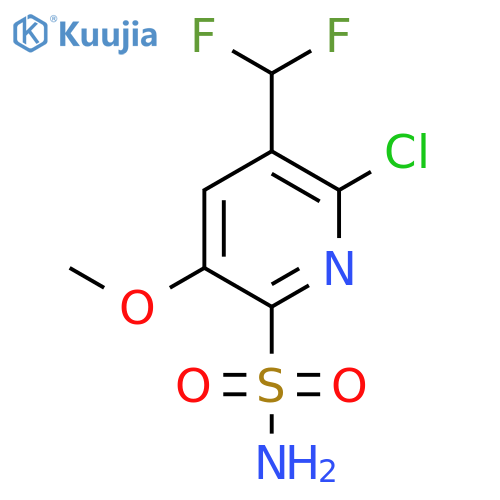Cas no 1804665-96-0 (2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide)

1804665-96-0 structure
商品名:2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide
CAS番号:1804665-96-0
MF:C7H7ClF2N2O3S
メガワット:272.656886339188
CID:4872630
2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide
-
- インチ: 1S/C7H7ClF2N2O3S/c1-15-4-2-3(6(9)10)5(8)12-7(4)16(11,13)14/h2,6H,1H3,(H2,11,13,14)
- InChIKey: SGWLDYIBHZBZKH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)F)C=C(C(=N1)S(N)(=O)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 335
- トポロジー分子極性表面積: 90.7
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046435-1g |
2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide |
1804665-96-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1804665-96-0 (2-Chloro-3-(difluoromethyl)-5-methoxypyridine-6-sulfonamide) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
